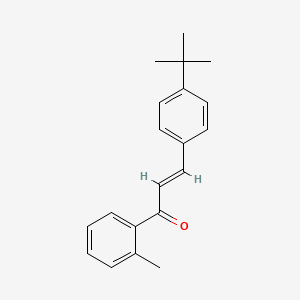

(2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one

Description

(2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with two aromatic substituents. The A-ring (2-methylphenyl) contains a methyl group at the ortho position, while the B-ring (4-tert-butylphenyl) features a bulky tert-butyl group at the para position. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the tert-butyl group, which may influence solubility and biological interactions.

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O/c1-15-7-5-6-8-18(15)19(21)14-11-16-9-12-17(13-10-16)20(2,3)4/h5-14H,1-4H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOXLDOVAJACCN-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-tert-butylbenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions to introduce new substituents on the phenyl rings.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives, or carboxylic acids.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Chalcones are well-documented for their antioxidant capabilities. Research indicates that (2E)-3-(4-tert-butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one exhibits strong free radical scavenging activity, which can help mitigate oxidative stress in biological systems. This property is crucial in developing therapeutic agents for diseases related to oxidative damage, such as cancer and cardiovascular disorders .

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of microbial cell membranes, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

Research highlights the anti-inflammatory effects of (2E)-3-(4-tert-butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one. It has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Materials Science

Photovoltaic Applications

Chalcones, including (2E)-3-(4-tert-butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one, are being explored for their use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for developing more efficient solar cells .

Polymer Chemistry

This compound can serve as a building block in polymer synthesis. Its reactive double bond allows for the incorporation into various polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties .

Chemical Intermediate

Synthesis of Other Compounds

(2E)-3-(4-tert-butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one acts as an important intermediate in organic synthesis. It can be utilized to produce a variety of derivatives with potential applications in pharmaceuticals and agrochemicals. The versatility of its structure allows for modifications that can yield compounds with specific biological activities .

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of (2E)-3-(4-tert-butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one using DPPH radical scavenging assays. Results indicated that the compound exhibited a significant dose-dependent antioxidant effect, comparable to established antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Testing

In another study published in the Journal of Antimicrobial Agents, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Chalcones

Key Observations:

- Bulky vs. Polar Groups: The tert-butyl group in the target compound and LabMol-85/91 enhances lipophilicity but may reduce solubility compared to polar substituents like furan or dimethylamino groups .

- Melting Points : LabMol-85 (158°C) has a higher melting point than LabMol-91 (84°C), likely due to stronger intermolecular forces from the pyrrole ring compared to furan .

Key SAR Trends:

Electronegativity and Position :

- Halogens (e.g., Cl, Br) at para positions improve antimicrobial activity due to increased electrophilicity .

- Methoxy or tert-butyl groups reduce activity compared to hydroxyl groups, as seen in cardamonin vs. cluster 6 compounds .

Heterocyclic vs. Aromatic Substituents :

- Pyrrole (LabMol-85) and furan (LabMol-91) rings introduce polarity but may reduce stability compared to purely aromatic systems .

Steric Effects :

- Bulky tert-butyl groups may limit interaction with enzyme active sites but enhance lipid solubility and bioavailability .

Crystallographic and Molecular Interaction Comparisons

- Crystal Packing : Compounds with halogenated B-rings (e.g., 4-bromophenyl) exhibit distinct Hirshfeld surface profiles due to Cl/Br···π interactions, whereas tert-butyl groups favor van der Waals interactions .

- Hydrogen Bonding: Chalcones with amino or hydroxyl groups (e.g., 4-aminophenyl derivatives) form stronger hydrogen bonds, critical for ACE2 or SPIKE protein interactions, as seen in COVID-19-related studies .

Biological Activity

The compound (2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one , commonly referred to as chalcone , is a member of the flavonoid family and has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Chemical Formula : C20H22O

- Molecular Weight : 278.39 g/mol

- CAS Number : 177752-48-6

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. Research indicates that (2E)-3-(4-tert-butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one exhibits significant antibacterial and antifungal activities.

- Antibacterial Activity : In vitro studies have demonstrated that this compound shows effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for effective strains ranged from 0.0039 to 0.025 mg/mL .

- Antifungal Activity : The compound also exhibited antifungal properties, inhibiting the growth of fungi such as Candida albicans with MIC values ranging from 32 to 512 μg/mL .

The biological activity of chalcones is often attributed to their ability to interact with cellular targets, leading to disruption of cell membranes and interference with metabolic processes. The presence of the electron-donating tert-butyl group enhances their lipophilicity, facilitating better penetration into microbial cells.

Cytotoxicity and Anti-Cancer Properties

Chalcones have been investigated for their potential anti-cancer effects. Studies suggest that they may induce apoptosis in cancer cells through various pathways, including:

- Cell Cycle Arrest : Chalcones can induce cell cycle arrest at the G2/M phase in cancer cell lines.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cancer cell death .

Anti-inflammatory Effects

Research has indicated that (2E)-3-(4-tert-butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted on various chalcone derivatives, including (2E)-3-(4-tert-butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one, reported significant antibacterial activity against S. aureus with an MIC of 0.005 mg/mL. The study concluded that structural modifications could enhance the antimicrobial potency of chalcone derivatives .

Study 2: Anti-Cancer Activity

In a recent investigation, chalcones were tested against several cancer cell lines. The results showed that (2E)-3-(4-tert-butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one induced apoptosis in breast cancer cells through the activation of caspase pathways .

Study 3: Anti-inflammatory Mechanisms

Another research focused on the anti-inflammatory potential of this compound revealed that it significantly reduced inflammation markers in animal models, suggesting its therapeutic potential in inflammatory diseases .

Data Summary Table

| Biological Activity | Effectiveness | MIC Values |

|---|---|---|

| Antibacterial | Effective | 0.0039 - 0.025 mg/mL |

| Antifungal | Moderate | 32 - 512 μg/mL |

| Anti-cancer | Induces apoptosis | Varies by cell line |

| Anti-inflammatory | Significant reduction | Not quantified |

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one, and how can reaction conditions be tailored to improve yield?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-methylacetophenone and 4-tert-butylbenzaldehyde under alkaline conditions. Key parameters include:

- Catalyst : NaOH or KOH in ethanol/water mixtures .

- Temperature : Reflux (~80°C) to facilitate enolate formation and aldol addition.

- Purification : Recrystallization from ethanol or column chromatography for higher purity. Yield optimization requires precise stoichiometric control of reactants and slow addition of aldehydes to minimize side reactions like dimerization .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this chalcone derivative?

- FT-IR : Confirms carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and α,β-unsaturated system (C=C) at ~1600 cm⁻¹ .

- NMR : ¹H NMR reveals deshielded vinyl protons (δ 7.5–8.0 ppm, J = 15–16 Hz for trans-configured enone) and tert-butyl group protons (δ 1.3–1.4 ppm) .

- XRD : Resolves crystal packing, bond lengths (e.g., C=O ~1.22 Å), and dihedral angles between aromatic rings .

Q. How does the tert-butyl substituent influence the compound’s crystallographic behavior?

The bulky tert-butyl group induces steric hindrance, leading to:

- Non-planar geometry : Dihedral angles between the enone system and aromatic rings deviate from coplanarity (e.g., 10–25°), reducing π-conjugation .

- Packing motifs : Enhanced van der Waals interactions due to the hydrophobic tert-butyl group stabilize monoclinic or triclinic crystal systems .

Advanced Research Questions

Q. What computational methods (e.g., DFT, AIM) are suitable for modeling the electronic structure and reactivity of this compound?

- DFT : B3LYP/6-311++G(d,p) basis set predicts frontier molecular orbitals (HOMO-LUMO gap ~3.5–4.0 eV), electrophilicity index (~1.8 eV), and charge distribution .

- AIM theory : Analyzes bond critical points (BCPs) to quantify intramolecular hydrogen bonding and charge transfer . Software: Gaussian 09 or ORCA for calculations; VMD or Multiwfn for visualization .

Q. How can discrepancies in reported antimicrobial activity of structurally similar chalcones be reconciled?

Variations arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl, Br) enhance activity compared to bulky tert-butyl groups, which may reduce membrane permeability .

- Assay conditions : Differences in bacterial strains, inoculum size, and solvent (DMSO vs. ethanol) affect MIC values . Mitigation: Standardize protocols (CLSI guidelines) and use structure-activity relationship (SAR) models to isolate substituent contributions .

Q. What intermolecular interactions dominate in the solid state, and how do they affect material properties?

- C–H···O hydrogen bonds : Stabilize layered packing (e.g., C–H···O distances ~2.5–2.8 Å) .

- π-π stacking : Limited due to non-planarity but observed in derivatives with electron-deficient aryl rings (e.g., dichlorophenyl) .

- Impact on solubility : Hydrophobic tert-butyl groups reduce aqueous solubility but enhance lipid bilayer penetration .

Q. How does solvent polarity influence the compound’s UV-Vis absorption and fluorescence properties?

- Solvatochromism : Polar solvents (e.g., DMSO) redshift the π→π* transition (~350 nm) due to stabilization of the excited state .

- Fluorescence quenching : Protic solvents (e.g., methanol) enhance non-radiative decay via hydrogen bonding .

Data Contradiction Analysis

Q. Why do theoretical (DFT) and experimental (XRD) bond lengths for the enone system sometimes diverge?

- Basis set limitations : Smaller basis sets underestimate electron correlation, leading to longer predicted C=O bond lengths vs. XRD (~1.24 Å vs. 1.22 Å) .

- Crystal environment : XRD reflects solid-state packing effects absent in gas-phase DFT calculations .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.